Methandrostenolone-d3

カタログ番号:

B3359622

CAS番号:

869287-60-5

分子量:

303.5 g/mol

InChIキー:

XWALNWXLMVGSFR-CTNASMFJSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Methandrostenolone-d3 is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 303.5 g/mol. The purity is usually 95%.

The exact mass of the compound (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is 303.227760370 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methandrostenolone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methandrostenolone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is 303.227760370 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methandrostenolone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methandrostenolone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i3D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALNWXLMVGSFR-CTNASMFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857967 |

Source

|

| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869287-60-5 |

Source

|

| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methandrostenolone-d3: Structural Architecture and Analytical Applications in Mass Spectrometry

Executive Summary

Methandrostenolone-d3 is the stable, deuterium-labeled analog of methandrostenolone (commonly known as methandienone or Dianabol), a potent synthetic anabolic-androgenic steroid (AAS). In the fields of anti-doping analysis, clinical toxicology, and wastewater-based epidemiology (WBE), achieving absolute quantification of trace-level steroids in complex biological matrices is a formidable challenge. Methandrostenolone-d3 serves as an indispensable isotopically labeled internal standard (ILIS), enabling isotope dilution mass spectrometry to overcome matrix-induced ion suppression and variable extraction recoveries.

This whitepaper dissects the chemical architecture of Methandrostenolone-d3, details its self-validating analytical applications, and outlines the causality behind its use in high-resolution experimental protocols.

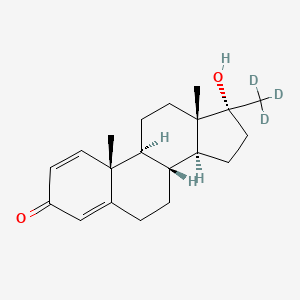

Chemical Architecture & Structural Causality

The structural framework of methandrostenolone-d3 is built upon an androstane skeleton, chemically modified to maximize both anabolic activity and analytical utility.

-

The 1,4-diene-3-one system: The introduction of a double bond between C1 and C2 of the A-ring flattens the molecular geometry. This enhances binding affinity to the androgen receptor while significantly retarding A-ring reduction by 5α-reductase, prolonging the molecule's half-life.

-

The 17β-hydroxyl group: This functional group is the critical pharmacophore required for direct interaction with the ligand-binding domain of the androgen receptor.

-

The 17α-methyl-d3 group: In the native molecule, a 17α-methyl group provides steric hindrance against first-pass hepatic oxidation, rendering the compound orally active. In Methandrostenolone-d3, this methyl group is fully deuterated (CD3). The substitution of three hydrogen atoms with deuterium yields a precise mass shift of approximately +3.018 Da 1. This specific labeling site is highly stable; unlike enolizable positions (e.g., adjacent to the C3 ketone), the 17α-methyl protons do not undergo hydrogen-deuterium exchange in aqueous or acidic environments, ensuring isotopic purity remains intact throughout rigorous sample preparation.

Quantitative Chemical Data

| Property | Value |

| IUPAC Name | (17β)-17-Hydroxy-17-(methyl-d3)androsta-1,4-dien-3-one |

| Chemical Formula | C20H25D3O2 |

| Molecular Weight | 303.45 g/mol |

| CAS Registry Number | 869287-60-5 |

| Monoisotopic Mass | 303.2277 Da |

| Isotopic Mass Shift | +3.018 Da (relative to native methandrostenolone) |

| Appearance | Neat solid or single solution (e.g., in Acetonitrile) |

Analytical Diagnostics and Isotope Dilution

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte—can severely compromise quantitative accuracy. Methandrostenolone-d3 mitigates this through the principle of isotope dilution 2.

Because the physicochemical properties of the deuterated analog are nearly identical to the native steroid, they exhibit the exact same extraction efficiency and co-elute chromatographically. When they enter the electrospray ionization (ESI) source simultaneously, they are subjected to the exact same matrix effects. The mass spectrometer differentiates them solely based on their mass-to-charge (m/z) ratio. By quantifying the ratio of the native analyte's peak area to the ILIS peak area, the method becomes inherently self-validating; any signal suppression or sample loss is mathematically canceled out.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure the trustworthiness of the analytical method, the protocol described below operates as a self-validating system. By introducing the isotopically labeled internal standard (ILIS) at the very first step, any subsequent losses during extraction, evaporation, or ionization are proportionally mirrored in both the native analyte and the ILIS 3.

Step-by-Step Methodology

-

Sample Aliquoting & Spiking:

-

Action: Transfer 5.0 mL of biological matrix (urine or wastewater) into a clean glass tube. Spike immediately with 50 µL of Methandrostenolone-d3 working solution (100 ng/mL).

-

Causality: Spiking before any sample manipulation ensures that the ILIS accounts for all subsequent volumetric errors, thermal degradation, and extraction losses.

-

-

Enzymatic Hydrolysis:

-

Action: Add 1.0 mL of 0.8 M sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Incubate at 50°C for 1 hour.

-

Causality: Anabolic steroids are heavily metabolized in the liver and excreted as hydrophilic glucuronide conjugates. Hydrolysis cleaves the sugar moiety, releasing the lipophilic free aglycone required for organic extraction.

-

-

Solid-Phase Extraction (SPE):

-

Action: Condition polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges with 3 mL methanol, then equilibrate with 3 mL deionized water. Load the hydrolyzed sample. Wash with 3 mL 5% methanol in water. Elute with 3 mL of pure methanol.

-

Causality: The HLB sorbent captures the non-polar steroid core via Van der Waals forces, while the aqueous wash removes polar matrix interferents (salts, urea). Pure methanol disrupts the hydrophobic interactions, cleanly eluting the target analytes.

-

-

Evaporation and Reconstitution:

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Causality: Nitrogen evaporation concentrates the sample without causing thermal degradation. Reconstituting exactly in the mobile phase prevents solvent-shock and chromatographic peak broadening during LC injection.

-

-

LC-MS/MS Analysis:

-

Action: Inject 10 µL onto a C18 reverse-phase column. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 304.2 → 121.1 for the d3-IS, and 301.2 → 121.1 for the native).

-

Causality: The +3 Da mass shift of the precursor ion allows the first quadrupole (Q1) to isolate the IS independently of the native compound. Because they share identical retention times, they experience the exact same ionization environment, neutralizing ion suppression.

-

LC-MS/MS workflow utilizing Methandrostenolone-d3 as an internal standard.

Pharmacological Signaling (Mechanistic Overview)

While methandrostenolone-d3 is primarily utilized as an inert analytical standard, its native counterpart is a highly active pharmacological agent. Understanding its mechanism of action is crucial for researchers developing bioassays or studying endocrine disruption in environmental samples.

Due to its high lipophilicity, the steroid passively diffuses across the cell membrane. Upon entering the cytosol, it binds to the Androgen Receptor (AR), displacing heat shock proteins (HSPs). This induces a conformational change, leading to receptor dimerization and nuclear translocation. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators to initiate the transcription of target genes responsible for muscular hypertrophy and nitrogen retention.

Cellular mechanism of androgen receptor activation by methandrostenolone.

References

- CymitQuimica.Methandrostenolone-d3 (1 mg/ml in Acetonitrile) - Product Information & Chemical Properties.

- International Tennis Integrity Agency (ITIA).ITIA v Halep - Decision (September 11, 2023). (Details the use of methandrostenolone-d3 as an internal standard in LC-MS/MS anti-doping protocols).

- University of Amsterdam (UvA) - Research Explorer.Thesis on Wastewater-Based Epidemiology (WBE) and the application of Isotopically Labeled Internal Standards (ILIS).

Sources

Technical Guide: Methandrostenolone-d3 Physical and Chemical Properties

[1][2]

Part 1: Executive Summary

Methandrostenolone-d3 is a stable, isotope-labeled analog of Methandrostenolone (Dianabol) where three hydrogen atoms on the C-17 methyl group are replaced with deuterium (

Key Utility:

-

Doping Control: Essential for the confirmation of Methandrostenolone misuse in sports (WADA prohibited list).[1]

-

Forensic Toxicology: Quantification of steroid abuse in clinical or post-mortem samples.[1]

-

Mechanism: The deuterium label is chemically stable and non-exchangeable under standard physiological and analytical conditions, ensuring the IS co-elutes with the analyte while remaining spectrally distinct.[1]

Part 2: Molecular Identity & Isotopic Architecture[1]

The isotopic purity and position of the label are critical for preventing "cross-talk" (interference) with the native analyte signal.

Chemical Specification Table

| Property | Specification |

| Chemical Name | 17 |

| Common Name | Methandrostenolone-d3, Metandienone-d3 |

| CAS Number | 869287-60-5 |

| Molecular Formula | |

| Molecular Weight | 303.45 g/mol (Parent: 300.44 g/mol ) |

| Isotopic Purity | Typically |

| Chemical Purity | |

| Appearance | White to off-white crystalline solid |

| SMILES | [2H]C([2H])([2H])[C@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3CC[C@@]21C |

Structural Visualization (Isotope Location)

The following diagram illustrates the steroid core and the specific location of the deuterium label on the C-17 methyl group.

Figure 1: Structural connectivity and mass spectrometry logic. The d3-label is located on the D-ring (C17), which impacts fragmentation patterns.[1]

Part 3: Physicochemical Profile[1][7]

Understanding the physical behavior of Methandrostenolone-d3 is vital for preparing stock solutions and designing extraction protocols.

Solubility & Stability

-

Solubility:

-

Stability:

-

Solid State: Stable for >2 years at -20°C when protected from light and moisture.

-

Solution: Methanolic stocks are stable for ~12 months at -20°C.

-

Light Sensitivity: Steroids with conjugated diene systems (like the

structure here) are susceptible to photo-oxidation.[1] Amber vials are mandatory.

-

Acid-Base Chemistry (pKa)

Part 4: Analytical Application (LC-MS/MS)

This section defines the core workflow for using Methandrostenolone-d3 as an Internal Standard. The goal is to differentiate the labeled standard from the native analyte using Mass Spectrometry.

Mass Spectrometry Transitions

In Triple Quadrupole (QqQ) systems, the selection of Precursor and Product ions is critical.[1]

| Compound | Precursor Ion | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Methandrostenolone | 301.2 | 121.1 | 149.1 | 25 - 35 |

| Methandrostenolone-d3 | 304.2 | 121.1 | 149.1 | 25 - 35 |

Critical Mechanistic Insight:

The primary fragment for

-

Why is the product ion the same? The d3-label is located on the C-17 methyl group (D-ring) . When the molecule fragments to form the m/z 121 ion (A-ring), the label is lost in the neutral loss.[1]

-

Selectivity Source: Selectivity is achieved via the Precursor Ion selection (304.2 vs 301.[1]2) in Q1.

Experimental Protocol: Sample Preparation & Analysis

Objective: Quantify Methandrostenolone in human urine using d3-IS.

Step 1: Internal Standard Addition [1]

-

Add 20

L of Methandrostenolone-d3 working solution (1 -

Result: Final IS concentration = 10 ng/mL.[1]

Step 2: Enzymatic Hydrolysis (Optional)

-

Methandrostenolone is heavily metabolized; however, the parent compound is often analyzed directly or after deconjugation of Phase II metabolites.[1]

-

Add

-glucuronidase (E. coli) and incubate at 50°C for 1 hour if analyzing total fraction.

Step 3: Liquid-Liquid Extraction (LLE)

-

Add 5 mL TBME (tert-Butyl methyl ether) or n-Pentane .[1]

-

Vortex for 2 mins; Centrifuge at 3000g for 5 mins.

-

Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.[1]

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100

L of Mobile Phase (50:50 Water:MeOH).

Step 4: LC-MS/MS Parameters [1]

-

Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6

m).[1] -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 8 minutes.

Workflow Diagram

Figure 2: Analytical workflow for quantitation using Methandrostenolone-d3.

Part 5: Handling, Safety, and Storage[1]

Safety Classification:

-

GHS Hazards: Reproductive Toxicity (Category 1B), Carcinogenicity (Category 2).[1]

-

Handling: Must be handled in a fume hood or biological safety cabinet. Wear nitrile gloves and safety glasses.[1]

Storage Protocol:

-

Receipt: Store neat powder at -20°C immediately.

-

Stock Solution: Dissolve in Methanol. Aliquot into amber glass vials to prevent freeze-thaw cycles.

-

Degradation Signs: Yellowing of the white powder or appearance of extra peaks in LC-UV traces (245 nm) indicates oxidation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6300, Methandrostenolone. Retrieved from [Link][1]

-

World Anti-Doping Agency (WADA). Prohibited List - Anabolic Androgenic Steroids. Retrieved from [Link][1]

-

Thevis, M., & Schänzer, W. (2007).[1] Mass spectrometric analysis of androst-4-en-3-one and androst-1,4-dien-3-one based steroids. Journal of Mass Spectrometry.

Optimizing Anti-Doping and Toxicological LC-MS/MS Workflows: A Technical Guide to Methandrostenolone-d3 Reference Standards

Executive Summary

Methandrostenolone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one), widely known by its trade name Dianabol, is a potent synthetic anabolic-androgenic steroid (AAS). Due to its profound performance-enhancing capabilities, it is strictly prohibited in competitive sports by the World Anti-Doping Agency (WADA). In forensic and anti-doping laboratories, the gold standard for detecting AAS misuse is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, urine and serum matrices present severe analytical challenges, primarily ion suppression caused by endogenous salts, lipids, and unconjugated proteins. To achieve a self-validating, highly reproducible quantitative assay, the integration of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. This whitepaper provides an authoritative guide on the procurement, chemical specifications, and methodological application of Methandrostenolone-d3 , the premier internal standard for this analytical workflow.

Chemical and Isotopic Specifications

The selection of a deuterium-labeled standard requires careful consideration of the labeling position. In Methandrostenolone-d3, the three deuterium atoms are typically incorporated at the 17α-methyl group.

The Mechanistic Rationale: Deuterium atoms placed on carbon backbones (especially methyl groups) are chemically stable and non-exchangeable. If the label were placed near a ketone or hydroxyl group, the deuterium could undergo back-exchange with protic solvents (like water or methanol) during sample preparation or within the electrospray ionization (ESI) source, leading to a loss of isotopic purity and quantitative drift.

The +3 Da mass shift provided by the d3 label is analytically critical. Natural carbon contains ~1.1%

Table 1: Physicochemical & Isotopic Properties

| Parameter | Methandrostenolone (Native) | Methandrostenolone-d3 (SIL-IS) |

| Molecular Formula | ||

| CAS Registry Number | 72-63-9 | 869287-60-5 |

| Exact Mass | 300.2089 Da | 303.2277 Da |

| Protonated Precursor [M+H]⁺ | m/z 301.2 | m/z 304.2 |

Data supported by[1].

Commercial Landscape and Procurement Criteria

When sourcing Methandrostenolone-d3 for regulated bioanalysis, laboratories must evaluate two distinct purity metrics:

-

Chemical Purity: Ensures the absence of synthesis byproducts that could cause chromatographic interference.

-

Isotopic Purity: Must strictly exceed 98%

incorporation. Substandard isotopic purity (e.g., presence of

Table 2: Leading Commercial Suppliers of Methandrostenolone-d3

| Supplier | Catalog / Product ID | Purity Specifications | Format |

| Toronto Research Chemicals (TRC) | TRC-M226002-25MG | Chemical >98%, Isotopic >99% | Neat Powder |

| Clearsynth | CS-T-102434 | Chemical >98%, Isotopic >98% | Neat Powder |

| Finetech Industry | FT-0782000 | Chemical >98% | Neat Powder |

| Cerilliant (Sigma-Aldrich) | Custom / AAS Panels | CRM Grade, Isotopic >99% | Solution (1 mg/mL in MeOH) |

Supplier data aggregated from [2] and [3].

Analytical Methodology: LC-MS/MS Workflow

To ensure a self-validating system, the SIL-IS must be introduced at the very beginning of the sample preparation. This guarantees that any subsequent volumetric losses, extraction inefficiencies, or matrix-induced ion suppression events affect the native analyte and the IS equally, keeping the peak area ratio constant.

Step-by-Step Protocol

Step 1: Sample Aliquoting and IS Spiking

-

Pipette 200 µL of the urine sample into a clean borosilicate glass tube.

-

Spike with 20 µL of Methandrostenolone-d3 working solution (100 ng/mL in methanol).

-

Causality: Immediate spiking equilibrates the IS with the matrix, establishing the baseline ratio for Isotope Dilution Mass Spectrometry (IDMS).

Step 2: Enzymatic Hydrolysis

-

Add 50 µL of 0.2 M sodium acetate buffer (pH 5.2) and 20 µL of

-glucuronidase. Incubate at 37°C for 1 hour. -

Causality: Anabolic steroids are extensively metabolized and excreted as hydrophilic phase II glucuronide conjugates. The enzyme cleaves these ester bonds, liberating the free, non-polar steroid required for organic extraction and reversed-phase chromatography [4].

Step 3: Liquid-Liquid Extraction (LLE)

-

Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 5 minutes.

-

Causality: MTBE has a highly favorable partition coefficient for non-polar steroids. It selectively extracts the un-ionized Methandrostenolone while leaving polar matrix interferents (urea, salts, unconjugated proteins) in the aqueous layer, drastically reducing baseline noise.

Step 4: Evaporation and Reconstitution

-

Transfer the upper organic (MTBE) layer to a clean autosampler vial.

-

Evaporate to dryness under a gentle stream of high-purity nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Methanol:Water.

-

Causality: Reconstituting in a solvent composition that matches the initial LC mobile phase prevents solvent-induced band broadening during injection, preserving peak symmetry.

Step 5: LC-MS/MS Analysis

-

Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

-

Ionization: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).

-

MRM Transitions: Native (m/z 301.2 → 121.1); Methandrostenolone-d3 (m/z 304.2 → 121.1).

-

Causality: Formic acid acts as a crucial proton donor, facilitating the formation of [M+H]⁺ precursor ions in the source. Monitoring the specific fragmentation to m/z 121.1 provides the structural confirmation required by WADA technical documents [5].

Workflow Visualization

LC-MS/MS workflow for steroid analysis using Methandrostenolone-d3 as an internal standard.

References

-

National Center for Biotechnology Information. "Methandrostenolone | C20H28O2 | CID 6300 - PubChem". PubChem Database. [Link]

-

Ponzetto, F., et al. "Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids". PubMed Central (PMC).[Link]

-

Waters Corporation. "Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by LC-MS/MS". Waters Application Notes. [Link]

Methandrostenolone-d3: Technical Guide on Physicochemical Properties and Isotope Dilution Mass Spectrometry Workflows

Target Audience: Analytical Chemists, Toxicologists, and Anti-Doping Researchers Document Type: Technical Whitepaper / Application Guide

Executive Summary

Methandrostenolone (commonly known as metandienone or Dianabol) is a potent synthetic anabolic androgenic steroid (AAS)[1]. Due to its widespread misuse in sports and bodybuilding, it is strictly prohibited by the World Anti-Doping Agency (WADA)[1]. In modern forensic toxicology, sports doping control, and wastewater-based epidemiology, the accurate quantification of methandrostenolone and its metabolites requires highly specific analytical techniques[2][3].

As a Senior Application Scientist, I cannot overstate the importance of Isotope Dilution Mass Spectrometry (IDMS) in these workflows. By utilizing Methandrostenolone-d3 as a stable isotope-labeled internal standard (SIL-IS), laboratories can establish a self-validating system that mathematically compensates for matrix effects, ion suppression, and extraction losses[4]. This guide details the core physicochemical properties, mechanistic fragmentation logic, and validated experimental protocols for utilizing Methandrostenolone-d3 in LC-MS/MS applications.

Physicochemical & Identificational Properties

Methandrostenolone-d3 is synthesized by replacing three hydrogen atoms with deuterium (²H) on the 17α-methyl group[5]. This specific labeling site is chemically stable, preventing hydrogen-deuterium exchange (HDX) with aqueous matrices during sample preparation.

Table 1: Physicochemical Properties Comparison

| Property | Methandrostenolone (Native) | Methandrostenolone-d3 (SIL-IS) |

| Common Synonyms | Metandienone, Dianabol | Metandienone-d3, Dianabol-d3 |

| CAS Number | 72-63-9[6] | 869287-60-5[5] |

| Molecular Formula | C₂₀H₂₈O₂[1] | C₂₀H₂₅D₃O₂[5] |

| Molecular Weight | 300.44 g/mol [1] | 303.45 g/mol [5] |

| Monoisotopic Mass | 300.2089 Da | 303.2278 Da |

| Structural Modification | Unlabeled | Deuterated at 17α-methyl group |

Mechanistic Insights: Deuteration & Mass Spectrometry

The +3 Da Mass Shift Advantage

In mass spectrometry, the natural isotopic distribution of carbon (¹³C) dictates that the native compound (precursor [M+H]⁺ at m/z 301.2) will produce an M+2 isotopic peak at m/z 303.2. If a +2 Da deuterated standard were used, the native analyte's M+2 peak would cause isotopic cross-talk, artificially inflating the internal standard signal at high concentrations. The +3 Da shift of Methandrostenolone-d3 (precursor [M+H]⁺ at m/z 304.2) provides a clean isolation window, ensuring robust linear calibration across wide dynamic ranges[4].

Collision-Induced Dissociation (CID) Fragmentation Logic

Understanding the fragmentation pathway is critical for selecting Multiple Reaction Monitoring (MRM) transitions. During CID, methandrostenolone undergoes predictable bond fissions:

-

m/z 121.1: This base peak fragment results from the fission of C6-C7 and C9-C10 bonds, representing the intact 3-keto-1,4-diene structure of the A-ring[3][7].

-

m/z 147.1: This fragment represents the combined A, B, and C-ring systems[8].

Crucial Insight: Because the three deuterium atoms in Methandrostenolone-d3 are located on the 17α-methyl group (on the D-ring), they are lost during the formation of both the m/z 121 and m/z 147 fragments. Consequently, the deuterated standard yields the exact same product ion masses as the native compound, shifting only in the precursor mass.

Caption: Workflow for Isotope Dilution Mass Spectrometry using Methandrostenolone-d3.

Experimental Workflows & Protocols

To ensure a self-validating system, the internal standard must be introduced before any sample manipulation occurs. The following protocol details the extraction of AAS from complex biological matrices (e.g., urine)[9].

Caption: Step-by-step sample preparation protocol for anabolic steroid extraction.

Step-by-Step Methodology:

-

Aliquoting & Spiking: Transfer 2.0 mL of the sample into a clean glass tube. Spike with 50 µL of a 100 ng/mL Methandrostenolone-d3 working solution. Causality: Early introduction ensures the IS accounts for all subsequent extraction losses and matrix effects[4].

-

Enzymatic Hydrolysis: Add 1.0 mL of sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Incubate at 50°C for 1 hour. Causality: Methandrostenolone is extensively metabolized into phase II glucuronide conjugates. Hydrolysis cleaves these conjugates to release the free aglycone for organic extraction.

-

Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with 2 mL methanol followed by 2 mL deionized water. Load the hydrolyzed sample. Wash with 2 mL of 5% methanol in water. Elute with 2 mL of 100% methanol. Causality: The wash step removes polar interferences (salts, urea) that cause severe ion suppression in the ESI source, while the 100% methanol elutes the hydrophobic steroid.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Causality: Matching the reconstitution solvent to the initial mobile phase prevents peak broadening and distortion during LC injection.

Data Interpretation & Quantitative Analysis

Because Methandrostenolone-d3 shares the exact physicochemical properties of the native analyte, it will perfectly co-elute chromatographically. Quantification is performed by plotting the peak area ratio (Native / IS) against a standard calibration curve.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters (ESI+)

| Analyte | Precursor Ion [M+H]⁺ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Methandrostenolone | 301.2 | 121.1 | 147.1 | 25 |

| Methandrostenolone-d3 | 304.2 | 121.1 | 147.1 | 25 |

Note: The identical product ions confirm the loss of the D-ring (containing the deuterium labels) during fragmentation[7][8].

Conclusion

The integration of Methandrostenolone-d3 (CAS: 869287-60-5) into analytical workflows is non-negotiable for laboratories requiring high-fidelity quantitative data. By leveraging its +3 Da mass shift and identical chromatographic behavior, scientists can effectively neutralize matrix effects and ensure the highest standards of scientific integrity in doping control and forensic investigations.

References

-

WITEGA Laboratorien Berlin-Adlershof GmbH. "Methandienone-D3 - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration (CAS 869287-60-5)". Source: witega.de. URL: [Link]

-

PubChem (National Institutes of Health). "Methandrostenolone | C20H28O2 | CID 6300". Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]

-

Ovid / Journal of Steroid Biochemistry and Molecular Biology. "Tandem mass spectrometry approach for the investigation of the steroidal metabolism". Source: ovid.com. URL: [Link]

-

Freie Universität Berlin (Refubium). "In vivo and In vitro Metabolic Studies of Anabolic Steroids". Source: fu-berlin.de. URL:[Link]

Sources

- 1. Methandrostenolone | C20H28O2 | CID 6300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. itia.tennis [itia.tennis]

- 3. researchgate.net [researchgate.net]

- 4. Methandienone-D3 - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration (CAS 869287-60-5) [witega.de]

- 5. clearsynth.com [clearsynth.com]

- 6. shop2.chiron.no [shop2.chiron.no]

- 7. ovid.com [ovid.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. pure.uva.nl [pure.uva.nl]

Deuterated Methandrostenolone: Pharmacokinetics, Metabolism, and Analytical Applications

The following technical guide is structured to address the specific needs of drug development professionals and researchers, focusing on the dual application of deuterated methandrostenolone: as a precision tool for pharmacokinetic (PK) profiling and as a case study in metabolic stabilization via the Kinetic Isotope Effect (KIE).

Executive Summary

In the landscape of anabolic-androgenic steroid (AAS) research and forensic toxicology, Deuterated Methandrostenolone (d-Metandienone) serves two distinct but critical functions. primarily, it acts as the "gold standard" Internal Standard (ISTD) for the quantification of methandrostenolone and its metabolites in complex biological matrices (urine/plasma). Secondarily, it represents a theoretical model for the "Deuterium Switch"—the strategic replacement of protium with deuterium at metabolic "hotspots" (e.g., C-6, C-17) to alter pharmacokinetic profiles by attenuating cytochrome P450-mediated clearance.

This guide dissects the metabolic pathways of methandrostenolone, the impact of isotopic labeling on mass spectral behavior, and the rigorous protocols required to utilize these analogs in high-stakes ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Chemical Architecture and The Kinetic Isotope Effect (KIE)

Structural Configuration

Methandrostenolone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) is typically deuterated at the C-17α-methyl group for use as an analytical standard.[1]

-

Analogue: Methandrostenolone-d3 (17-methyl-d3)[1]

-

Chemical Formula:

-

Molecular Weight: 303.46 g/mol (vs. 300.44 g/mol for

)

The Deuterium Switch: Metabolic Implications

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[2] This leads to the Primary Kinetic Isotope Effect (KIE) (

| Metabolic Site | Reaction Type | Effect of Deuteration (Theoretical) |

| C-17 Methyl | Demethylation | Minimal Impact. Methandrostenolone is 17-alkylated specifically to resist hepatic breakdown. Deuteration here primarily serves as a mass tag, not a metabolic blocker. |

| C-6 Position | Hydroxylation | High Impact. The C-6 position is the primary site of CYP-mediated metabolism (forming 6β-OH-methandrostenolone). Deuteration at C-6 would likely increase metabolic stability and plasma half-life ( |

| A-Ring (C1-C2) | Reduction | Moderate Impact. Affects the rate of A-ring reduction by 5β-reductases, altering the ratio of tetrahydro-metabolites. |

Metabolic Landscape

Methandrostenolone undergoes extensive hepatic biotransformation. Understanding these pathways is crucial for selecting the correct deuterated transitions in LC-MS/MS.

Core Metabolic Pathways

-

6β-Hydroxylation: The dominant Phase I pathway, catalyzed largely by CYP3A4.

-

17-Epimerization: Conversion to 17-epimethandienone via sulfate conjugation intermediates.

-

A-Ring Reduction: Sequential reduction of the 3-keto group and the

double bonds, yielding tetrahydro- metabolites. -

Long-term Metabolites: Formation of 18-nor-17β-hydroxymethyl-17α-methyl-androst-1,4,13-trien-3-one (detectable for weeks).[3]

Pathway Visualization

The following diagram maps the metabolic cascade and identifies where isotopic labeling provides tracking capability.

Figure 1: Metabolic biotransformation tree of Methandrostenolone.[4][5] The d3-label at C-17 is retained in the 6β-OH and A-ring reduced metabolites, allowing for mass-shifted detection.

Analytical Pharmacokinetics: Experimental Protocols

The "Isotope Effect" in Chromatography

Expert Insight: While chemically identical, deuterated isotopologues often exhibit slightly shorter retention times (RT) than their non-deuterated counterparts on Reverse Phase (RP) columns. This is due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond (smaller molar volume).

-

Implication: In high-resolution LC-MS, the d3-ISTD may elute 0.05–0.1 minutes before the analyte. Integration windows must be wide enough to capture both, or set individually.

Protocol: Quantitation in Human Plasma (LC-MS/MS)

This protocol uses Methandrostenolone-d3 as the Internal Standard to validate PK curves.

Materials:

-

ISTD: Methandrostenolone-d3 (100 ng/mL in Methanol)

-

Matrix: Human Plasma (K2EDTA)

Step-by-Step Workflow:

-

Sample Aliquoting: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

-

ISTD Addition: Add 20 µL of Methandrostenolone-d3 working solution. Vortex for 10s.

-

Why: Adding ISTD before extraction corrects for recovery losses and matrix effects.[7]

-

-

Liquid-Liquid Extraction (LLE): Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 mins.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 mins at 4°C. Flash freeze the aqueous layer (dry ice/acetone bath).

-

Evaporation: Decant the organic supernatant into a glass tube. Evaporate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 0.1% Formic Acid in Water : Acetonitrile).

Mass Spectrometry Parameters (SRM/MRM)

Using a Triple Quadrupole (QqQ) in Positive ESI mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Methandrostenolone (d0) | 301.2 | 121.1 | 25 | Quantifier |

| 149.1 | 30 | Qualifier | ||

| Methandrostenolone-d3 | 304.2 | 124.1 | 25 | ISTD Quantifier |

| 152.1 | 30 | ISTD Qualifier |

Note: The product ions 121/124 correspond to the A-ring fragmentation. Since the d3 label is on the D-ring (C-17), specific transitions must be selected that retain the D-ring or use the molecular ion shift if fragmentation loses the label. However, for Methandrostenolone, the 121 ion is characteristic of the dienone A-ring. If the label is at C-17, A-ring fragments (like 121) will NOT carry the deuterium and will appear at 121 for both d0 and d3. Correction: For d3-17-methyl labeling, one must choose a product ion that includes the C-17 moiety (e.g., loss of water or larger skeletal fragments) to distinguish d0 from d3 in MS2, or rely on the precursor isolation.

Revised Transitions for d3-17-methyl Methandrostenolone:

-

d0: 301.2 -> 149.1 (Structure retaining D-ring elements)

-

d3: 304.2 -> 152.1 (Shifted by +3 Da)

Figure 2: Analytical workflow for pharmacokinetic quantification.[8]

Pharmacokinetic Data Interpretation

When analyzing PK data derived from deuterated internal standards, researchers must calculate the following parameters. The presence of the d3-ISTD ensures that ion suppression from the biological matrix affects both the analyte and the standard equally, yielding accurate quantification.

Typical PK Parameters (Oral Administration)

- : 1.5 – 3.0 hours.

- : Dose dependent.

- (Elimination Half-life): 3 – 5 hours (for d0).

-

Metabolism: Rapid hepatic clearance.

The "Deuterium Isotope Effect" in Vivo (Theoretical)

If a researcher were to administer d3-Methandrostenolone as the primary drug (not just an ISTD), the PK profile would likely remain similar to d0 because the C-17 methyl group is not the primary site of metabolic attack (which is C-6 hydroxylation).

-

Hypothesis: To extend the half-life (

) of Methandrostenolone using the Deuterium Switch, one would need to synthesize 6-deuteromethandrostenolone . This would impede the CYP3A4-mediated 6β-hydroxylation via the primary KIE, potentially doubling the half-life and increasing AUC (Area Under the Curve).

References

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020.

- Geyer, H., et al. (1999). Nutritional supplements cross-contaminated and faked with anabolic-androgenic steroids. Journal of Mass Spectrometry, 34(12), 1428-1429.

-

World Anti-Doping Agency (WADA). (2023). Technical Document: Identification Criteria for Qualitative Assays.

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- Pozo, O. J., et al. (2008). Detection of new methandienone metabolites in human urine by gas chromatography-mass spectrometry. Journal of Mass Spectrometry, 43(3), 394-400.

Sources

- 1. Methandrostenolone-d3 (1 mg/ml in Acetonitrile) [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dshs-koeln.de [dshs-koeln.de]

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Document Type: Technical Whitepaper

Executive Summary

In the rigorous fields of anti-doping analysis, forensic toxicology, and pharmacokinetic tracing, the precision of quantitative mass spectrometry is entirely dependent on the quality of the internal standard. Methandrostenolone-d3 (17β-hydroxy-17-(methyl-d3)androsta-1,4-dien-3-one) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of methandrostenolone (Dianabol) and its metabolites[1],[2].

As a Senior Application Scientist, I approach steroid profiling as a system of chemical balances. A protocol is only as reliable as its ability to correct for its own inefficiencies. By utilizing Methandrostenolone-d3, researchers transform vulnerable extraction workflows into self-validating analytical systems. This whitepaper details the isotopic rationale, primary research applications, and field-proven methodologies for utilizing this critical compound.

Chemical Architecture & The Isotopic Rationale

Methandrostenolone-d3 is synthesized by replacing three hydrogen atoms on the C-17 methyl group with deuterium (²H)[1]. This specific structural modification is not arbitrary; it is driven by strict analytical causality:

-

Mass Shift (+3 Da): The addition of three neutrons increases the molecular weight from 300.44 g/mol to 303.45 g/mol [2]. This +3 Da shift is the mathematical minimum required to completely bypass the natural M+1 and M+2 isotopic distribution (primarily ¹³C) of the native steroid. This prevents isotopic cross-talk in the mass spectrometer, ensuring the internal standard signal is not artificially inflated by high concentrations of the native drug.

-

Chemical Stability (Zero H/D Exchange): Deuterium atoms placed on the steroid ring backbone—especially near the C-3 ketone—are highly susceptible to keto-enol tautomerization, leading to hydrogen/deuterium (H/D) exchange with aqueous solvents. The C-17 methyl group is aliphatically bound and sterically hindered, locking the deuterium in place even during aggressive enzymatic hydrolysis or acidic extraction conditions.

-

Chromatographic Co-elution: Because the physicochemical properties of the deuterated analog are nearly identical to the native compound, Methandrostenolone-d3 co-elutes chromatographically. It enters the Electrospray Ionization (ESI) source at the exact same moment as the target analyte, experiencing identical matrix effects (ion suppression or enhancement), thereby perfectly normalizing the quantitative data.

Quantitative Analytical Parameters

To facilitate accurate Multiple Reaction Monitoring (MRM) method development, the following table summarizes the critical mass transitions for both the native analyte and the SIL-IS.

| Parameter | Methandrostenolone (Native) | Methandrostenolone-d3 (SIL-IS) |

| Chemical Formula | C₂₀H₂₈O₂ | C₂₀H₂₅D₃O₂ |

| Molecular Weight | 300.44 g/mol | 303.45 g/mol |

| Precursor Ion (ESI+) | m/z 301.2 | m/z 304.2 |

| Primary Product Ion (Quantifier) | m/z 121.1 | m/z 124.1 |

| Secondary Product Ion (Qualifier) | m/z 147.1 | m/z 150.1 |

| Relative Retention Time (LC) | 4.50 min | 4.49 min |

Primary Application I: Anti-Doping & Forensic Toxicology

In World Anti-Doping Agency (WADA) accredited laboratories, Methandrostenolone-d3 is deployed as a mandatory internal standard for the detection of illicit anabolic-androgenic steroid (AAS) use[3]. When analyzing complex biological matrices like urine or serum, severe matrix effects can suppress the ionization of the target drug.

By spiking the biological sample with a known concentration of Methandrostenolone-d3 at the very beginning of the workflow, the protocol becomes self-validating . Any volumetric loss during pipetting, incomplete extraction across the solid-phase extraction (SPE) cartridge, or signal suppression in the mass spectrometer happens equally to both the native drug and the SIL-IS. Quantification is calculated via the ratio of their peak areas, automatically correcting for these systemic variables.

Step-by-Step Methodology: LC-MS/MS Quantification Workflow

-

Sample Aliquoting & Spiking: Transfer 2.0 mL of the biological sample (urine/serum) into a clean glass tube. Immediately spike with 20 µL of Methandrostenolone-d3 working solution (100 ng/mL). Causality: Spiking before any manipulation guarantees the IS accounts for all downstream procedural losses.

-

Enzymatic Hydrolysis: Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) and 50 µL of E. coli β-glucuronidase. Incubate at 50°C for 1 hour. Causality: AAS are rapidly metabolized and excreted as water-soluble glucuronide conjugates. Hydrolysis cleaves the sugar moiety, freeing the hydrophobic aglycone for organic extraction.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Pass 3 mL methanol, then 3 mL HPLC-grade water through a C18 SPE cartridge.

-

Loading: Load the hydrolyzed sample at a flow rate of 1 mL/min.

-

Washing: Wash with 3 mL of 5% methanol in water. Causality: This critical step removes polar interferences (salts, urea) that cause severe ESI source suppression, while the hydrophobic steroid remains bound to the C18 sorbent.

-

Elution: Elute the analytes with 3 mL of 100% methanol.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Acquisition: Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in ESI+ MRM mode.

Workflow for AAS quantification using Methandrostenolone-d3 as an internal standard.

Primary Application II: Pharmacokinetics & Metabolite Tracing

Understanding the biotransformation of methandrostenolone is critical for extending the detection window in pharmacokinetic studies. Because the parent drug is rapidly cleared, researchers rely on Methandrostenolone-d3 to trace and quantify long-term Phase I and Phase II metabolites[4].

In vivo, the 17β-hydroxy group of methandrostenolone undergoes significant rearrangement and degradation. Research has demonstrated that human phase I metabolism yields specific markers, most notably 17-epi-methandienone (resulting from 17-epimerization) and various hydroxylated forms (such as 6β-hydroxymethandienone and 16β-hydroxymethandienone)[5],[4],[6]. Methandrostenolone-d3 is used to validate the extraction recovery of these epimers and metabolites from complex matrices.

Primary Phase I and Phase II biotransformation pathways of Methandrostenolone.

Primary Application III: Wastewater-Based Epidemiology (WBE)

A novel and rapidly expanding application for Methandrostenolone-d3 is in Wastewater-Based Epidemiology (WBE). WBE is an analytical approach used to investigate the human consumption of lifestyle chemicals and doping substances at a community level[7].

By sampling influent from wastewater treatment plants (WWTPs)—particularly during specific sporting events or near fitness centers—researchers can estimate the prevalence of illicit AAS use in the general population[7]. Because wastewater is an incredibly complex and dirty matrix, severe ion suppression is inevitable. The use of Methandrostenolone-d3 as an isotopically labeled internal surrogate (ILIS) is absolutely mandatory in these studies to ensure that the trace levels (often in the ng/L range) of methandienone detected are accurately quantified and not lost to matrix interference[7].

Conclusion

The integrity of mass spectrometry in steroid research hinges on the principle of isotopic dilution. Methandrostenolone-d3 provides an elegant, chemically stable solution to the chaotic variables of biological extraction and ionization. Whether deployed in WADA-accredited anti-doping laboratories, forensic toxicology, or cutting-edge wastewater epidemiology, it ensures that quantitative data remains robust, reproducible, and scientifically unassailable.

References

-

Toronto Research Chemicals. "Methandrostenolone-d3, TRC 25 mg". Fisher Scientific. [Link]

-

International Tennis Integrity Agency (ITIA). "ITIA v Halep - Decision (September 11 2023)". ITIA Official Documentation. [Link]

-

Causanilles Llanes, A. (2018). "Wastewater-based epidemiology, an analytical chemical approach for the investigation of human consumption of lifestyle chemicals." Universiteit van Amsterdam (UvA) Thesis Repository. [Link]

-

NIST Mass Spectrometry Data Center. "17-epi-Methandienone". NIST Chemistry WebBook. [Link]

-

Schänzer, W., et al. (1992). "Detection of methandienone (methandrostenolone) and metabolites in horse urine by gas chromatography-mass spectrometry". PubMed (NIH). [Link]

-

Schänzer, W., et al. (1992). "Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis". PubMed (NIH). [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Methandrostenolone-d3, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 3. itia.tennis [itia.tennis]

- 4. Detection of methandienone (methandrostenolone) and metabolites in horse urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 17-epi-Methandienone [webbook.nist.gov]

- 6. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.uva.nl [pure.uva.nl]

Comprehensive Technical Guide and Safety Data Protocol for Methandrostenolone-d3

Executive Summary

Methandrostenolone-d3 is the deuterated stable-isotope analog of methandrostenolone (commonly known as Dianabol), a potent 17α-alkylated anabolic-androgenic steroid (AAS). In modern analytical chemistry, toxicology, and wastewater-based epidemiology, Methandrostenolone-d3 is exclusively utilized as an Isotopically Labeled Internal Standard (ILIS) for mass spectrometry[1]. Because it shares the exact pharmacological hazards of its native counterpart, handling this compound requires a synthesis of rigorous Safety Data Sheet (SDS) compliance and high-precision analytical workflows. This whitepaper transcends standard SDS boilerplate, providing a mechanistic understanding of the compound's hazards and field-proven protocols for its safe and effective laboratory application.

Chemical Identity & Physicochemical Profiling

To utilize an internal standard effectively, one must understand the exact mass differentials and physicochemical properties that govern its behavior in both biological systems and chromatographic columns. The substitution of three hydrogen atoms with deuterium yields a +3 Da mass shift, which is critical for resolving the internal standard from the native analyte in tandem mass spectrometry (LC-MS/MS).

Table 1: Comparative Physicochemical Data

| Property | Native Methandrostenolone | Methandrostenolone-d3 |

| CAS Registry Number | 72-63-9 | 869287-60-5[2] |

| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₂₅D₃O₂ |

| Molecular Weight | 300.44 g/mol | 303.46 g/mol |

| Physical State | Solid, crystalline[3] | Solid, crystalline |

| Melting Point | 163-164 °C[3] | ~163-164 °C |

| Solubility | Soluble in alcohols, chloroform; Insoluble in water[3] | Soluble in methanol, acetonitrile; Insoluble in water |

Hazard Identification & Toxicological Mechanisms

The hazards associated with Methandrostenolone-d3 are not arbitrary classifications; they are direct consequences of its molecular architecture and interaction with the human endocrine system. According to Globally Harmonized System (GHS) classifications, this compound triggers severe health hazard warnings[3][4].

Mechanistic Causality of GHS Hazards

-

H351: Suspected of causing cancer: The 17α-alkylation of the steroid backbone prevents rapid deactivation by first-pass hepatic metabolism. While this increases oral bioavailability, it forces the liver to process a highly resistant xenobiotic, leading to severe hepatotoxicity and an increased risk of hepatic neoplasms (hepatocellular carcinoma) over prolonged exposure[5].

-

H360: May damage fertility or the unborn child: As a potent exogenous androgen, methandrostenolone binds tightly to the Androgen Receptor (AR). This triggers a negative feedback loop in the hypothalamic-pituitary-gonadal (HPG) axis, suppressing endogenous gonadotropin release. In laboratory settings, accidental exposure can lead to severe endocrine disruption, testicular atrophy in males, and teratogenic masculinization of female fetuses[4][5].

To understand the biological risk, we must map the precise signaling cascade triggered upon exposure.

Fig 1: Mechanism of Methandrostenolone-d3 Androgen Receptor (AR) activation and resulting toxicity.

Self-Validating Laboratory Safety & Handling Protocols

Handling pure reference standards of highly potent active pharmaceutical ingredients (HPAPIs) requires protocols that inherently validate their own safety and efficacy. Do not rely solely on standard PPE; engineer the risk out of the workflow.

Step-by-Step Containment Workflow

-

Micro-Environment Isolation: Never open the crystalline powder vial on an open bench. All weighing must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated analytical balance enclosure fitted with HEPA filtration.

-

Anti-Static Mitigation (Causality): Steroid powders are highly susceptible to static charge and can easily aerosolize, creating an inhalation hazard (H351)[4]. Use an anti-static zero-ion gun on the vial and spatulas prior to handling to eliminate electrostatic repulsion.

-

Self-Validating Stock Generation: To minimize repeated exposure to the powder, perform a single gravimetric weighing (e.g., 1.00 mg) and immediately dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL primary stock.

-

Validation Check: Weigh the volumetric flask before and after solvent addition to calculate the exact gravimetric concentration, eliminating volumetric glassware errors.

-

-

Decontamination: Steroids are highly lipophilic and insoluble in water[3]. Clean all surfaces and reusable spatulas first with an oxidative agent (to break the steroid ring), followed by a 100% methanol wipe, and finally a standard surfactant wash.

Analytical Workflow: LC-MS/MS Quantification Protocol

The primary utility of Methandrostenolone-d3 is its role as an ILIS in complex biological matrices (e.g., urine, wastewater)[1]. The addition of the deuterated standard corrects for matrix-induced ion suppression during Electrospray Ionization (ESI) and accounts for any analyte loss during sample preparation.

Step-by-Step Methodology for Biological Matrices

-

Sample Aliquoting & Spiking: Aliquot 5.0 mL of the biological sample (urine or filtered wastewater) into a centrifuge tube. Spike with 50 µL of a 100 ng/mL Methandrostenolone-d3 working solution.

-

Causality: Spiking at the very beginning ensures the internal standard undergoes the exact same degradation, extraction recovery, and ionization variations as the native methandrostenolone[1].

-

-

Enzymatic Hydrolysis (If applicable): If analyzing human urine, add β-glucuronidase to cleave phase II glucuronide metabolites back into their free steroid aglycones. Incubate at 50°C for 1 hour.

-

Solid Phase Extraction (SPE):

-

Conditioning: Pass 3 mL Methanol, then 3 mL LC-MS water through a C18 SPE cartridge.

-

Loading: Load the spiked sample at a flow rate of 1 mL/min.

-

Washing: Wash with 3 mL of 5% Methanol in water to remove polar interferences.

-

Elution: Elute the steroids with 3 mL of 100% Methanol[1].

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).

-

UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ precursor-to-product ion transitions (Native: m/z 301.2 → 121.1; d3-IS: m/z 304.2 → 121.1).

Fig 2: Validated LC-MS/MS analytical workflow utilizing Methandrostenolone-d3 as an internal standard.

References

Sources

The Architect of Accuracy: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Executive Summary

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of absolute accuracy is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for sensitivity and selectivity, yet its reliability is inherently challenged by matrix effects, sample preparation variability, and instrumental drift[1]. To establish a self-validating analytical system, the implementation of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterated internal standards—is universally recognized as the gold standard[2].

This whitepaper, written from the perspective of a Senior Application Scientist, bypasses superficial definitions to explore the mechanistic foundations, physicochemical nuances, and field-proven protocols for deploying deuterated standards in quantitative mass spectrometry.

Mechanistic Foundations: Isotope Dilution Mass Spectrometry (IDMS)

The core principle driving the use of deuterated standards is 3[3]. By introducing a known concentration of a deuterated analog (where one or more ¹H atoms are replaced by ²H) into the biological sample prior to any extraction or manipulation, the standard acts as a perfect thermodynamic and kinetic mimic of the target analyte[4].

Why Deuterium?

While structural analogs (compounds with similar but distinct chemical structures) can correct for gross volumetric errors, they often fail to replicate the exact extraction recovery and ionization efficiency of the target analyte. Deuterated standards possess near-identical physicochemical properties to the unlabeled analyte, ensuring they co-elute chromatographically and experience identical ion suppression or enhancement in the MS source[2]. The mass spectrometer differentiates the two solely by the subtle mass shift (e.g., +3 Da for a -CD3 group)[5].

Logical Workflow of Isotope Dilution Mass Spectrometry (IDMS) using Deuterated Standards.

The Physics and Chemistry of Deuterated Standards: Causality in Analytical Deviations

As application scientists, we must recognize that while deuterated standards are the gold standard, they are not infallible. Understanding the physical chemistry behind their behavior is critical for assay troubleshooting and ensuring scientific integrity.

The Deuterium Isotope Effect and Differential Matrix Effects

It is a common misconception that a SIL-IS always perfectly compensates for matrix effects. The substitution of hydrogen with deuterium slightly reduces the molar volume and alters the polarizability of the C-H bond. This change in lipophilicity can cause a slight chromatographic retention time shift between the analyte and the deuterated standard on reversed-phase columns—a phenomenon known as the 2[2].

If the analyte and its deuterated standard do not perfectly co-elute, they may elute into different "zones" of co-eluting matrix components. Studies have demonstrated that this slight separation can lead to differential matrix effects, where the 6 in complex matrices like plasma and urine[6].

Causality-Driven Solution: If differential matrix effects are observed, the chromatographic gradient, mobile phase composition, or column temperature must be optimized to force co-elution, rather than relying solely on the mass spectrometer's resolving power[2].

Hydrogen-Deuterium (H/D) Back-Exchange

The stability of the deuterated standard is paramount. Deuterium atoms placed on labile heteroatoms (e.g., -OH, -NH, -SH) or acidic alpha-carbons will rapidly exchange with protic solvents (like water or methanol) in the mobile phase or sample matrix[2]. This 7 reverts the standard to its unlabeled form, artificially inflating the analyte signal and destroying assay accuracy[7].

Causality-Driven Solution: Always select or synthesize deuterated standards where the deuterium labels are incorporated into stable aliphatic or aromatic carbon backbones[4].

Quantitative Data Summary

The implementation of a deuterated IS fundamentally shifts assay reliability. The following table summarizes the quantitative impact of switching from a structural analog to a deuterated IS, based on established bioanalytical validation parameters[1].

| Validation Parameter | Structural Analog IS | Deuterated IS (²H) | Mechanistic Causality |

| Matrix Effect Compensation | Variable | Highly Consistent | Co-elution ensures identical exposure to ion suppression/enhancement zones in the MS source. |

| Extraction Recovery | Often differs >10% | Differs <2% | Identical physicochemical properties ensure identical partitioning during LLE or SPE. |

| Linearity (R²) | Typically >0.990 | Typically >0.995 | Constant analyte/IS ratio mathematically normalizes instrument drift and injection volume fluctuations. |

Experimental Protocol: Self-Validating LC-MS/MS Bioanalysis Workflow

To ensure trustworthiness, an analytical protocol must be self-validating. The following methodology for plasma extraction incorporates built-in mechanistic checks for matrix effects and extraction recovery[1].

Phase 1: Reagent Preparation & Spiking

-

SIL-IS Working Solution Preparation: Prepare a working solution of the deuterated internal standard (e.g., 20 ng/mL) in the chosen precipitation reagent (e.g., 100% Acetonitrile with 0.1% Formic Acid)[1].

-

Causality: Adding the IS directly to the crash solvent ensures simultaneous protein denaturation and IS equilibration, minimizing enzymatic degradation of the analyte before the IS can compensate.

-

-

Sample Spiking: Aliquot 50 µL of plasma (standards, QCs, and unknowns) into a 96-well plate. Add 150 µL of the SIL-IS Working Solution to each well[4].

Phase 2: Extraction (Protein Precipitation - PPT)

-

Equilibration: Vortex the plate vigorously for 2 minutes.

-

Causality: Disruption of protein binding is required to ensure the deuterated IS and the endogenous analyte reach a true isotopic equilibrium[8].

-

-

Separation: Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water[8].

-

Causality: Dilution with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during LC injection.

-

Phase 3: LC-MS/MS Analysis & Self-Validation

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA)[1].

-

Post-Column Infusion (The Self-Validation Step): To validate that the deuterated IS is compensating for matrix effects, perform a post-column infusion experiment. Infuse a constant stream of the analyte and SIL-IS into the MS source while injecting an extracted blank plasma sample[9].

-

Causality: Any drop in the baseline signal indicates a zone of ion suppression. If the retention times of the analyte and SIL-IS fall within a steep suppression gradient, the chromatography must be adjusted to ensure they elute in a stable ionization zone.

-

Conclusion

Deuterated internal standards are not merely a regulatory checkbox; they are the thermodynamic anchors of quantitative mass spectrometry[3]. By understanding the causality behind the deuterium isotope effect and H/D exchange, scientists can design robust, self-validating assays that withstand the rigorous demands of modern drug development and clinical diagnostics.

References

-

Texila Journal - A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES URL:[Link]

-

ResolveMass - Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis URL:[Link]

-

NIH (PubMed) - Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma URL: [Link]

-

Waters Corporation - The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations URL:[Link]

-

NIH (PMC) - Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. waters.com [waters.com]

- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Methandrostenolone-d3 as an internal standard for LC-MS/MS

Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification of Methandrostenolone in Urine Using Methandrostenolone-d3

Abstract

This technical guide details the validation and application of Methandrostenolone-d3 (17

Introduction: The Necessity of Stable Isotope Dilution

In LC-MS/MS analysis of anabolic androgenic steroids (AAS), the "Matrix Effect" is the primary source of quantitative error. Co-eluting phospholipids, salts, and endogenous urinary pigments often compete for charge in the ESI source, causing unpredictable signal suppression or enhancement.

Why Methandrostenolone-d3? While structural analogs (e.g., Methyltestosterone) can serve as internal standards, they do not co-elute perfectly with the analyte, meaning they experience different matrix effects at the moment of ionization. Methandrostenolone-d3, being chemically nearly identical to the target analyte, co-elutes (with a negligible deuterium isotope effect) and experiences the exact same ionization environment . This allows the mass spectrometer to ratio the signals, mathematically canceling out matrix suppression.

Chemical & Physical Properties

| Property | Analyte (Methandrostenolone) | Internal Standard (Methandrostenolone-d3) |

| CAS Number | 72-63-9 | 1205556-96-0 (Typical) |

| Molecular Formula | ||

| Molecular Weight | 300.44 g/mol | 303.46 g/mol |

| Monoisotopic Mass | 300.2089 Da | 303.2277 Da |

| LogP | ~2.9 (Lipophilic) | ~2.9 (Lipophilic) |

| Storage | -20°C (Protect from light) | -20°C (Solution in Methanol/Acetonitrile) |

Expert Insight: Ensure your d3 standard is labeled on the A-ring (e.g., positions 2, 4, 6) or the C-19 methyl group to prevent deuterium exchange (back-exchange) in acidic urine or during hydrolysis steps.

Experimental Workflow

Reagents & Standards

-

Stock Solution: 1.0 mg/mL Methandrostenolone in Methanol.

-

IS Working Solution: 100 ng/mL Methandrostenolone-d3 in Methanol.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Pentane (HPLC Grade).

-

Mobile Phases:

-

A: Ultrapure Water + 0.1% Formic Acid.

-

B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

-

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for steroids compared to protein precipitation, reducing phospholipid carryover.

-

Aliquot: Transfer 200 µL of urine into a clean glass tube.

-

Spike IS: Add 20 µL of Methandrostenolone-d3 Working Solution (Final conc: 10 ng/mL). Vortex for 10 sec.

-

Enzymatic Hydrolysis (Optional but Recommended): Add 1 mL

-glucuronidase (E. coli) in phosphate buffer (pH 7.0). Incubate at 50°C for 1 hour.-

Note: Methandrostenolone is excreted partly unchanged and partly conjugated. Hydrolysis maximizes detection.

-

-

Extraction: Add 2 mL of MTBE . Cap and shake/vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Decant the top organic layer into a fresh tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of 50:50 Mobile Phase A:B . Vortex well.

-

Injection: Transfer to autosampler vial. Inject 10 µL.

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Gradient Profile:

-

0.0 min: 30% B

-

1.0 min: 30% B

-

6.0 min: 95% B (Elution of Analyte/IS)

-

7.0 min: 95% B (Wash)

-

7.1 min: 30% B (Re-equilibration)

-

9.0 min: Stop

-

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) - Positive Mode.[1][2][3][4]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 450°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][4][5][6][7]

MRM Transitions Table:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |

| Methandrostenolone | 301.2 | 121.1 | Quantifier | 25 |

| 149.1 | Qualifier | 20 | ||

| Methandrostenolone-d3 | 304.2 | 124.1 * | IS Quantifier | 25 |

> Critical Technical Note: The transition 304.2 -> 124.1 assumes the deuterium label is located on the A-ring or C-19 methyl, which is retained in the characteristic m/z 121 fragment (A-ring cleavage). If your d3 standard is labeled on the D-ring (e.g., C-17 methyl), the fragment would remain 121.1. Always verify the label position on your Certificate of Analysis.

Visualization of Workflow & Logic

Figure 1: Analytical Workflow Diagram

Caption: Step-by-step extraction and analysis workflow ensuring matrix compensation via IS addition prior to extraction.

Figure 2: Mechanism of Matrix Effect Compensation

Caption: The co-eluting d3-IS experiences the same ionization suppression as the analyte, allowing the ratio to remain constant.

Method Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met (based on FDA/WADA guidelines):

-

Linearity: Construct a calibration curve from 0.5 ng/mL to 100 ng/mL. The correlation coefficient (

) must be -

Accuracy & Precision:

-

Run QC samples at Low (1.5 ng/mL), Medium (20 ng/mL), and High (80 ng/mL) concentrations.

-

Accuracy should be within ±15% (±20% at LLOQ).

-

CV% should be <15%.

-

-

Matrix Effect (ME) Calculation:

-

Acceptance: The ME for the Analyte and the IS should be similar (e.g., if Analyte is 60%, IS should be 58-62%). This proves the IS is compensating correctly.

-

Troubleshooting & Expert Tips

-

Cross-Talk: Inject a high concentration of Methandrostenolone (d0) alone and monitor the d3 transition. If a peak appears, your d0 is fragmenting into the d3 channel (unlikely with M+3) or your standard is impure. Conversely, check d3 alone for d0 signal.

-

Deuterium Isotope Effect: You may observe the d3 peak eluting slightly earlier (0.05 - 0.1 min) than the d0 peak. This is normal due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Ensure your integration windows cover both.

-

Carryover: Steroids are lipophilic and stick to tubing. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone to eliminate carryover between injections.

References

-

World Anti-Doping Agency (WADA). (2021). WADA Technical Document - TD2021IDCR: Minimum Criteria for Chromatographic Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.Link

-

Polet, M., et al. (2016). Evaluation of the detection capability of a new LC-MS/MS method for the screening of anabolic steroids in urine. Drug Testing and Analysis.[5][6][8] Link

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

-

Cerilliant Corporation. (2023). Methandrostenolone-d3 Certified Reference Material - Certificate of Analysis.Link

-

Biotage. (2018). Extraction of steroid panel from human urine using ISOLUTE® SLE+. Application Note. Link

Sources

GC-MS protocol for the detection of methandrostenolone using Methandrostenolone-d3

An Application Note and Protocol for the Confirmatory Analysis of Methandrostenolone in Urine using a Stable Isotope-Labeled Internal Standard by GC-MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the detection and quantification of methandrostenolone (also known as metandienone) in human urine. The protocol is designed for researchers, scientists, and professionals in drug development and anti-doping laboratories. We detail a robust and reliable method centered on gas chromatography-mass spectrometry (GC-MS) that employs Methandrostenolone-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The narrative explains the scientific rationale behind each step, from sample preparation through to data analysis, providing a complete framework for method implementation and validation.

Scientific Introduction & Method Principle

Methandrostenolone is a potent anabolic-androgenic steroid (AAS) that is synthetically derived from testosterone. Due to its performance-enhancing capabilities, its use is prohibited in competitive sports by organizations such as the World Anti-Doping Agency (WADA).[1] The reliable detection of its metabolites in urine is a cornerstone of anti-doping programs. This protocol focuses on the confirmatory analysis of the parent compound, which can be present after the cleavage of its metabolites.

The analytical challenge lies in the complex nature of the biological matrix (urine) and the low concentrations at which these substances are often found.[2] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent chromatographic separation and highly specific detection, making it the gold standard for this type of analysis.[1][3]

The Critical Role of the Stable Isotope-Labeled Internal Standard (SIL-IS)

The foundation of this protocol's trustworthiness and accuracy is the use of Methandrostenolone-d3 as an internal standard. This molecule is chemically identical to the target analyte, methandrostenolone, except that three of its hydrogen atoms have been replaced with deuterium.